molecular formula C14H12N2 B2578476 2-[(2-Methylphenyl)amino]benzonitrile CAS No. 52577-72-7

2-[(2-Methylphenyl)amino]benzonitrile

Cat. No.: B2578476
CAS No.: 52577-72-7
M. Wt: 208.264
InChI Key: MJSNLJRXHPIPLL-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)amino]benzonitrile is an organic compound with the molecular formula C14H12N2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by the presence of a benzonitrile group attached to an aniline derivative, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylphenyl)amino]benzonitrile typically involves the reaction of 2-methyl aniline with benzonitrile under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-methyl aniline reacts with benzonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Methylphenyl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(2-Methylphenyl)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[(2-Chlorophenyl)amino]benzonitrile
  • 2-[(2-Fluorophenyl)amino]benzonitrile
  • 2-[(2-Bromophenyl)amino]benzonitrile

Comparison: Compared to its analogs, 2-[(2-Methylphenyl)amino]benzonitrile exhibits unique properties due to the presence of the methyl group. This group can influence the compound’s reactivity, solubility, and biological activity. For example, the methyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile .

Properties

IUPAC Name

2-(2-methylanilino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSNLJRXHPIPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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